molecular formula C33H51N9O8 B1529492 Ac-Arg-Ser-Leu-Lys-AMC CAS No. 259176-76-6

Ac-Arg-Ser-Leu-Lys-AMC

Cat. No. B1529492
M. Wt: 701.8 g/mol
InChI Key: ZVPQHIMGLOTCBK-CQJMVLFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Ac-Arg-Ser-Leu-Lys-AMC” is a fluorogenic substrate for Site-1 protease . Site-1 protease is a subtilisin-like protease that cleaves the endoplasmic reticulum loop of sterol regulatory element-binding protein (SREBP) transcription factors . The activity of this compound is quantified by the release of free fluorescent 7-amino-4-methylcoumarin (AMC), which excites at 360-380 nm and emits at 440-460 nm .


Synthesis Analysis

The synthesis of “Ac-Arg-Ser-Leu-Lys-AMC” involves the sequence of amino acids that is cleaved by Site-1 Protease (S1P) . Acetylation of the side chain of the Lys residue in the peptide substrate increases the hydrophilicity and decreases the reactivity with S1P .


Molecular Structure Analysis

The molecular structure of “Ac-Arg-Ser-Leu-Lys-AMC” is complex and involves a sequence of amino acids . The peptide sequence RSLK corresponds to the internal propeptide cleavage site that generates active S1P .


Chemical Reactions Analysis

“Ac-Arg-Ser-Leu-Lys-AMC” is a peptide substrate for Site-1 Protease (S1P). The sequence of amino acids is cleaved by S1P . Acetylation of the side chain of the Lys residue in the peptide substrate increases the hydrophilicity and decreases the reactivity with S1P .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Ac-Arg-Ser-Leu-Lys-AMC” include a molecular weight of 701.83 . It is soluble in DMSO and should be stored at -20°C or below .

Scientific Research Applications

Peptide-Based Studies and Protease Activity

  • Peptide-Based Substrates and Protease Characterization : Ac-Arg-Ser-Leu-Lys-AMC, as part of various peptides, plays a critical role in studies focusing on the characterization and activity of proteases. For example, it can be used to assess the substrate specificity of proteases, as seen in studies involving serine proteases and serine protease inhibitors from parasitic nematodes (Morris & Sakanari, 1994).

  • Phosphorylation Kinetics : This peptide sequence also finds application in studies involving the kinetics of phosphorylation. The acyl derivatives of peptides containing the sequence Leu-Arg-Arg-Ala-Ser-Leu-Gly, which is similar to Ac-Arg-Ser-Leu-Lys-AMC, have been used to investigate the phosphorylation process by the cAMP-dependent protein kinase (Kemp, 1980).

Signal Transduction and Protein Kinase Activity

  • Protein Kinase Substrates : In the realm of signal transduction, peptides containing sequences like Ac-Arg-Ser-Leu-Lys-AMC have been utilized as substrates for protein kinases. This is evident in research studying the selective assay of protein kinase C using synthetic peptide substrates (Yasuda et al., 1990).

  • Protein Phosphorylation Sites : These peptides have been instrumental in identifying phosphorylation sites on proteins, as seen in research on the amino acid sequences around phosphorylation sites on phosphorylase kinase (Yeaman et al., 1977).

Peptide Synthesis and Structural Analysis

  • Peptide Synthesis for Biological Studies : The sequence Ac-Arg-Ser-Leu-Lys-AMC, as part of larger peptides, is used in synthetic peptide preparation, aiding in biological studies and functional characterizations, such as in studies of the Factor VII activating protease (Kara et al., 2017).

  • Structural Characterization of Peptides : The structural characterization of peptides including sequences like Ac-Arg-Ser-Leu-Lys-AMC helps in understanding the biological activity and interaction of these peptides, as seen in research on human tumor-derived peptides (Esch et al., 1982).

Enzymatic Studies and Disease Research

  • Enzyme Substrate Identification : Research involving enzymatic reactions often utilizes peptides with sequences including Ac-Arg-Ser-Leu-Lys-AMC to identify and characterize enzyme substrates, as observed in studies on retroviral proteases of HIV-1 (Nashed et al., 1989).

  • Disease-Related Protein Analysis : The analysis of proteins related to diseases such as cancer and HIV involves the use of peptides like Ac-Arg-Ser-Leu-Lys-AMC. This is evident in the study of amino acid sequences in tumor-derived angiogenin, which plays a role in tumor angiogenesis (Strydom et al., 1985).

Safety And Hazards

“Ac-Arg-Ser-Leu-Lys-AMC” is for research use only and not for human use . It should be stored in separate packages to avoid product failure caused by repeated freezing and thawing .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-6-amino-N-(4-methyl-2-oxochromen-7-yl)hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H51N9O8/c1-18(2)14-25(41-32(49)26(17-43)42-30(47)23(38-20(4)44)9-7-13-37-33(35)36)31(48)40-24(8-5-6-12-34)29(46)39-21-10-11-22-19(3)15-28(45)50-27(22)16-21/h10-11,15-16,18,23-26,43H,5-9,12-14,17,34H2,1-4H3,(H,38,44)(H,39,46)(H,40,48)(H,41,49)(H,42,47)(H4,35,36,37)/t23-,24-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPQHIMGLOTCBK-CQJMVLFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H51N9O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

701.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ac-Arg-Ser-Leu-Lys-AMC

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Ip - 2009 - dam-oclc.bac-lac.gc.ca
… ii) Fluorogenic substrate assay for ScpA activity ScpA protease activity was measured by monitoring the release of AMC fluorophore from fluorogenic substrate Ac-Arg-Ser-Leu-Lys-AMC…
Number of citations: 4 dam-oclc.bac-lac.gc.ca

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